

Comparative analysis of the safety profiles of different HIF-PHI inhibitors

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Compound of Interest

Compound Name: *Daprodustat*

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Comparative Safety of HIF-PHI Inhibitors: A Guide for Researchers

The advent of Hypoxia-Inducible Factor-1 (HIF-1) Prolyl Hydroxylase Inhibitors (HIF-PHI) has marked a significant advancement in the management of anemia associated with Chronic Kidney Disease (CKD). These oral agents stimulate endogenous erythropoietin production, offering an alternative to injectable Erythropoiesis-Stimulating Agents (ESAs). However, their systemic mechanism of action raises important questions about their long-term safety. This guide provides a comparative analysis of the safety profiles of prominent HIF-PHI inhibitors—roxadustat, **daprodustat**, vadadustat, and molidustat—supported by data from clinical trials and preclinical studies.

Comparative Safety Profiles

The safety of HIF-PHI inhibitors has been extensively evaluated in large-scale clinical trial programs. The primary focus of these assessments has been on cardiovascular outcomes, given the patient population's inherent cardiovascular risk. The following tables summarize the key safety findings for major adverse cardiovascular events (MACE) and other notable adverse events.

Major Adverse Cardiovascular Events (MACE)

A primary concern with any new therapy for CKD-related anemia is its cardiovascular safety. MACE is a composite endpoint that typically includes all-cause mortality, non-fatal myocardial infarction, and non-fatal stroke.

Table 1: Comparison of Major Adverse Cardiovascular Events (MACE) in Dialysis-Dependent (DD) CKD Patients

Inhibitor	Trial(s)	Comparator	Risk Ratio/Hazard Ratio (95% CI)	Key Findings
Roxadustat	Pooled Analysis	Epoetin alfa	HR: 0.96 (0.82 - 1.13)	Non-inferior to epoetin alfa.[1]
Daprodustat	ASCEND-D	Conventional ESAs	HR: 0.93 (0.81 - 1.07)	Non-inferior to conventional ESAs.[2]
Vadadustat	INNO2VATE	Darbepoetin alfa	HR: 0.96 (0.83 - 1.11)	Non-inferior to darbepoetin alfa.
Molidustat	MIYABI ND-M	Darbepoetin alfa	-	Data for a direct MACE comparison in a large-scale trial is less mature.

Table 2: Comparison of Major Adverse Cardiovascular Events (MACE) in Non-Dialysis-Dependent (NDD) CKD Patients

Inhibitor	Trial(s)	Comparator	Risk Ratio/Hazard Ratio (95% CI)	Key Findings
Roxadustat	Pooled Analysis	Placebo	HR: 1.10 (0.96 - 1.27)	Non-inferior to placebo based on a pre-specified margin. [3]
Daprodustat	ASCEND-ND	Darbepoetin alfa	HR: 1.03 (0.89 - 1.19)	Non-inferior to darbepoetin alfa. [2]
Vadadustat	PRO2TECT	Darbepoetin alfa	HR: 1.17 (1.01 - 1.36)	Did not meet the pre-specified non-inferiority margin for MACE. [4]
Molidustat	MIYABI ND-C	Darbepoetin alfa	-	Data for a direct MACE comparison in a large-scale trial is less mature.

Other Key Adverse Events

Beyond MACE, several other adverse events have been closely monitored in clinical trials of HIF-PHI inhibitors. These include hypertension, hyperkalemia, and thromboembolic events.

Table 3: Comparison of Other Key Adverse Events (Risk Ratios or Hazard Ratios vs. Comparators)

Adverse Event	Roxadustat	Daprodustat	Vadadustat	Molidustat
Hypertension	Higher risk in NDD patients vs. placebo.[5]	Commonly reported, but rates similar to ESAs.[2]	Lower risk than ESAs in dialysis patients.[6]	Similar incidence to darbepoetin. [7]
Hyperkalemia	Higher risk in DD patients vs. ESAs.[5]	More prevalent in NDD patients in placebo-controlled trials. [8]	Similar incidence to darbepoetin.	Similar incidence to darbepoetin. [7]
Thromboembolic Events	No significant difference compared to ESAs.	More prevalent in NDD patients in placebo-controlled trials. [8]	No significant difference compared to ESAs.	No significant difference compared to ESAs.
Discontinuation due to AEs	Higher risk than ESAs.[9]	-	Higher risk than ESAs.[9]	-
Gastrointestinal Disorders	Higher occurrence than ESAs.[6]	Commonly reported as diarrhea.[2]	Diarrhea commonly reported.[10]	-
Vascular Access Complications	Higher risk than ESAs.[6]	Lower risk than ESAs.[6]	-	-

Experimental Protocols

The safety assessment of HIF-PHI inhibitors involves a comprehensive array of preclinical and clinical studies designed to identify potential on-target and off-target toxicities.

Preclinical Safety Assessment

1. In Vitro Selectivity Profiling:

- Objective: To determine the selectivity of the HIF-PHI inhibitor for the three human prolyl hydroxylase domain (PHD) isoforms (PHD1, PHD2, and PHD3) and its potential to inhibit

other related 2-oxoglutarate-dependent dioxygenases.

- Methodology:
 - Recombinant human PHD isoforms and other 2-oxoglutarate-dependent dioxygenases (e.g., factor inhibiting HIF (FIH), collagen prolyl-4-hydroxylases (C-P4H)) are used.
 - Enzyme inhibition assays are performed, typically using a substrate peptide derived from HIF-1 α .
 - The inhibitory activity (IC₅₀ values) of the test compound is determined by measuring the reduction in the hydroxylation of the substrate. This can be assessed using various techniques, including mass spectrometry or fluorescence-based assays.[\[11\]](#)
 - A broad panel of other enzymes and receptors is also screened to identify potential off-target interactions.

2. Cellular Assays for HIF Stabilization and Target Gene Expression:

- Objective: To confirm that the inhibitor stabilizes HIF- α subunits in a cellular context and induces the expression of HIF target genes.
- Methodology:
 - Human cell lines (e.g., Hep3B, HeLa) are treated with varying concentrations of the HIF-PHI inhibitor.
 - HIF-1 α and HIF-2 α protein levels are measured by Western blotting.
 - The expression of HIF target genes, such as erythropoietin (EPO) and vascular endothelial growth factor (VEGF), is quantified using quantitative real-time PCR (qRT-PCR) or enzyme-linked immunosorbent assay (ELISA).

3. In Vivo Cardiovascular Safety Pharmacology Studies:

- Objective: To assess the potential effects of the HIF-PHI inhibitor on cardiovascular function in animal models, in accordance with ICH S7A and S7B guidelines.

- Methodology:
 - Conscious, telemetered animals (commonly dogs or non-human primates) are used to continuously monitor electrocardiogram (ECG), blood pressure, and heart rate.[\[12\]](#)
 - Animals are administered single or multiple doses of the test compound.
 - Key parameters evaluated include QT interval prolongation (a marker for proarrhythmic potential), changes in blood pressure, and heart rate variability.[\[12\]](#)

4. General Toxicology Studies:

- Objective: To identify potential target organs for toxicity and to determine the no-observed-adverse-effect level (NOAEL).
- Methodology:
 - Repeated-dose toxicity studies are conducted in at least two species (one rodent, one non-rodent) for various durations (e.g., 28 days, 3 months, 6 months).
 - A comprehensive range of endpoints are evaluated, including clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of all major organs.

Clinical Safety Assessment

1. Phase I Clinical Trials:

- Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of the HIF-PHI inhibitor in healthy volunteers.
- Methodology:
 - Single ascending dose and multiple ascending dose studies are conducted.
 - Intensive monitoring of vital signs, ECGs, and laboratory parameters is performed.

- A Thorough QT (TQT) study may be conducted to definitively assess the effect on cardiac repolarization, as per ICH E14 guidelines.

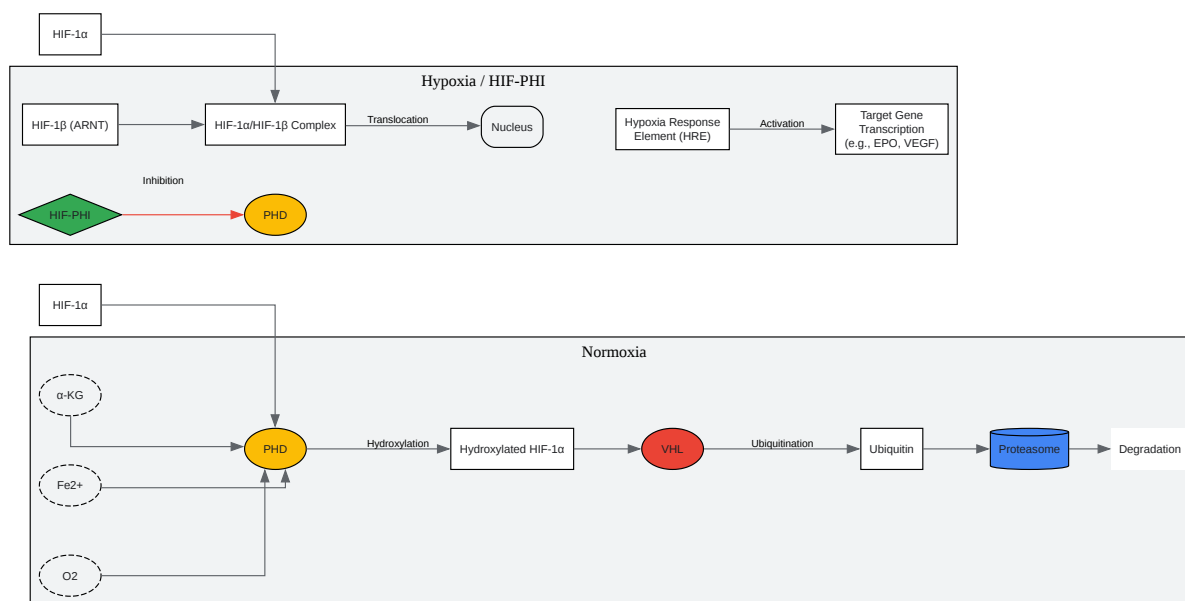
2. Phase II and III Clinical Trials:

- Objective: To evaluate the efficacy and safety of the HIF-PHI inhibitor in the target patient population (CKD patients with anemia).
- Methodology:
 - Randomized, controlled trials comparing the HIF-PHI inhibitor to placebo or an active comparator (ESA).
 - The primary safety endpoint is typically a composite of major adverse cardiovascular events (MACE).
 - Other safety endpoints include the incidence of all adverse events (AEs), serious adverse events (SAEs), AEs of special interest (e.g., thromboembolic events, hypertension, hyperkalemia), and changes in laboratory parameters.
 - An independent data monitoring committee and an independent event adjudication committee are typically employed to ensure patient safety and unbiased assessment of safety endpoints.

Signaling Pathways and Experimental Workflows

HIF-1 α Signaling Pathway Under Normoxia and Hypoxia

The hypoxia-inducible factor (HIF) pathway is the central mechanism through which cells sense and adapt to changes in oxygen availability.

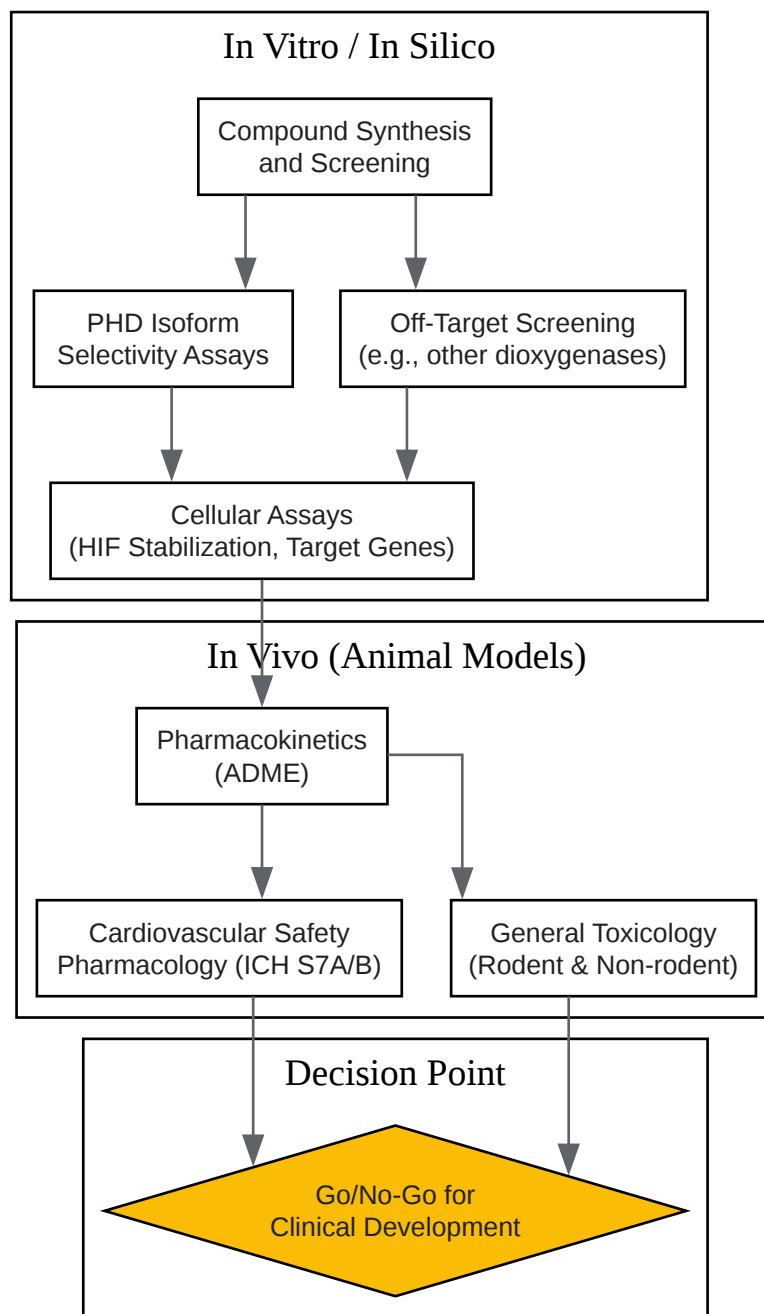


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Caption: HIF-1α signaling pathway under normoxic and hypoxic conditions.

Experimental Workflow for Preclinical Safety Assessment

The preclinical safety assessment of a novel HIF-PHI inhibitor follows a structured workflow to identify potential hazards before human clinical trials.



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Caption: A generalized workflow for the preclinical safety assessment of HIF-PHI inhibitors.

Conclusion

The development of HIF-PHI inhibitors represents a significant therapeutic advance for patients with anemia of CKD. While these agents have generally demonstrated non-inferiority to ESAs in terms of major adverse cardiovascular events in the dialysis-dependent population, some differences and potential safety signals have emerged, particularly in the non-dialysis-dependent setting. Vadadustat, for instance, did not meet its primary cardiovascular safety endpoint in the PRO2TECT trials for NDD-CKD patients. Furthermore, differences in the incidence of adverse events such as hypertension, hyperkalemia, and vascular access complications have been observed among the various inhibitors.

The comprehensive preclinical and clinical safety evaluation programs, including detailed assessments of off-target effects and cardiovascular safety, are crucial for understanding the complete safety profile of each HIF-PHI inhibitor. As these agents become more widely used, ongoing pharmacovigilance and real-world evidence will be essential to further delineate their long-term safety and to guide their appropriate use in clinical practice. Researchers and drug development professionals should continue to focus on understanding the nuanced differences in the safety profiles of these agents to optimize patient outcomes.

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